1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is commonly referred to by its trade name, chlorantraniliprole. This compound is part of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.
Preparation Methods
The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-chlorophenol in the presence of a base to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These conditions include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on insect physiology and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors.
Industry: It is widely used in agriculture as an insecticide to protect crops from pests
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide involves binding to and activating ryanodine receptors in insects. This activation leads to the release of calcium ions from intracellular stores, causing muscle paralysis and ultimately death of the insect . The compound is highly selective for insect ryanodine receptors, making it safe for use in agriculture with minimal impact on non-target organisms .
Comparison with Similar Compounds
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Cyantraniliprole: Another anthranilic diamide insecticide with a similar mode of action but different chemical structure.
Flubendiamide: A diamide insecticide that also targets ryanodine receptors but has a different chemical backbone.
Tetraniliprole: A newer compound in the same class with enhanced activity against a broader spectrum of pests
These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their effectiveness and spectrum of activity.
Properties
Molecular Formula |
C16H12Cl2N4O2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-5-6-15(19-9-11)20-16(23)13-7-8-22(21-13)10-24-14-4-2-1-3-12(14)18/h1-9H,10H2,(H,19,20,23) |
InChI Key |
NGSVMNIQQXKBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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